molecular formula C9H12 B3044170 2-Phenylpropane-2-D1 CAS No. 4019-54-9

2-Phenylpropane-2-D1

Cat. No.: B3044170
CAS No.: 4019-54-9
M. Wt: 121.2 g/mol
InChI Key: RWGFKTVRMDUZSP-BNEYPBHNSA-N
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Description

2-Phenylpropane-2-D1, also known as deuterated cumene, is an organic compound with the molecular formula C9H11D. This compound is a deuterium-labeled analog of cumene, where one of the hydrogen atoms is replaced by deuterium. It is widely used in various scientific experiments due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpropane-2-D1 can be synthesized through several methods. One common method involves the deuteration of cumene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the exchange of hydrogen with deuterium .

Another method involves the use of deuterated reagents in the Friedel-Crafts alkylation reaction. For instance, deuterated benzene can be reacted with deuterated propylene in the presence of a Lewis acid catalyst such as aluminum chloride to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic deuteration of cumene. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product. The use of deuterium gas and a suitable catalyst, such as palladium on carbon, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropane-2-D1 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce deuterated acetophenone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to produce deuterated isopropylbenzene using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to produce various deuterated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation using concentrated sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Deuterated acetophenone.

    Reduction: Deuterated isopropylbenzene.

    Substitution: Deuterated nitrobenzene, deuterated benzene sulfonic acid, and deuterated halobenzenes.

Scientific Research Applications

2-Phenylpropane-2-D1 is used in various scientific research applications, including:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: It is used in metabolic studies to trace the incorporation and distribution of deuterium in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: It is used in the production of deuterated solvents and reagents for various industrial applications

Mechanism of Action

The mechanism of action of 2-Phenylpropane-2-D1 involves the incorporation of deuterium into various molecular structures. Deuterium, being a stable isotope of hydrogen, does not alter the chemical properties of the compound significantly but provides a unique label that can be traced using spectroscopic techniques. This allows researchers to study reaction mechanisms, metabolic pathways, and molecular interactions in detail .

Comparison with Similar Compounds

Similar Compounds

    Cumene (2-Phenylpropane): The non-deuterated analog of 2-Phenylpropane-2-D1.

    Deuterated Benzene (C6D6): Another deuterium-labeled compound used in NMR spectroscopy.

    Deuterated Toluene (C7D8): A deuterium-labeled analog of toluene used in various research applications.

Uniqueness

This compound is unique due to its specific deuterium labeling at the alpha carbon position. This provides enhanced stability and allows for precise tracing in spectroscopic studies. Its chemical properties are similar to cumene, but the presence of deuterium makes it a valuable tool in research applications where isotopic labeling is required .

Properties

IUPAC Name

2-deuteriopropan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i8D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFKTVRMDUZSP-BNEYPBHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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